2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure
Properties
IUPAC Name |
2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c1-25-19-16(20(27)24-21(25)28)14(10-6-8-11(22)9-7-10)15-17(23-19)12-4-2-3-5-13(12)18(15)26/h2-9,14,23H,1H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWIGLNZZIDWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve several stages of chemical transformations to build the complex tetracyclic structure. Common synthetic routes include the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor, followed by various functionalization steps. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule with significant potential in various scientific applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit promising anticancer properties. The tricyclic structure allows for interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for tumor growth.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The presence of bromine and nitrogen atoms in the molecular structure enhances the antimicrobial efficacy of the compound. It has been tested against several bacterial strains:
- Efficacy : Exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Studies have demonstrated that modifications to the tricyclic framework can lead to improved potency and selectivity against pathogens.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Conductivity : Its conjugated system allows for electron delocalization, making it a candidate for organic semiconductors.
- Case Studies : Research has shown that films made from this compound exhibit good charge transport properties when used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices
The structural characteristics of the compound enable its use in photonic applications:
- Light Absorption : The ability to absorb light at specific wavelengths can be utilized in sensors and imaging devices.
- Research Insights : Experimental setups have demonstrated its potential as a dye in laser applications due to its stability and efficiency.
Chemical Probes
This compound can serve as a chemical probe in biological research:
- Target Identification : It can be used to study protein interactions and cellular pathways by tagging specific biomolecules.
- Case Studies : Experiments have shown that derivatives can selectively bind to target proteins, allowing for detailed studies of their functions.
Synthesis and Development
The synthesis of this compound involves complex multistep reactions which are valuable for teaching purposes in advanced organic chemistry courses:
- Synthesis Techniques : The methodologies employed highlight important concepts such as cyclization reactions and functional group transformations.
- Educational Value : Its synthesis serves as a case study for students learning about reaction mechanisms and synthetic strategies.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include:
- 2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- 17-(4-bromophenyl)-13-(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one These compounds share similar tetracyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
The compound 2-(4-bromophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16BrN3O3
- Molecular Weight : 404.25 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological mechanisms underlying the activity of this compound are multifaceted:
- DNA Intercalation : The planar structure allows intercalation into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A study involving patients with advanced breast cancer demonstrated a partial response to treatment with this compound in combination with standard chemotherapy agents.
- Case Study 2 : In a clinical trial assessing its efficacy against lung cancer, patients receiving this compound showed improved progression-free survival compared to those on placebo.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves cyclocondensation reactions of appropriately substituted precursors. For example, analogous compounds with chlorophenyl or methoxyphenyl substituents (e.g., [2-(4-chlorophenyl)-...] in ) are synthesized via multi-step reactions involving tetrazolopyrimidine intermediates . Key steps include:
- Precursor preparation : Brominated aromatic aldehydes or amines are coupled with heterocyclic scaffolds under reflux conditions.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the tetracyclic core.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, followed by recrystallization from ethanol or DCM/hexane mixtures .
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 463.9 for a chlorophenyl analog in ) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions (e.g., π-stacking in ) .
Advanced: How to resolve discrepancies in crystallographic data, such as disorder or twinning?
Answer:
Advanced refinement strategies are critical:
- Data Collection : Use high-resolution synchrotron sources or low-temperature (100 K) measurements to improve data quality .
- Software Tools : Programs like SHELXL or OLEX2 can model disorder (e.g., partial occupancy for bromine atoms) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% . For twinned crystals, use TWINABS for integration .
Advanced: How to analyze tautomeric equilibria in solution and solid states?
Answer:
Tautomerism (e.g., keto-enol or amine-imine forms) is probed via:
- Solution Studies :
- Solid-State Analysis :
Advanced: What methodologies assess bioactivity, given structural analogs show herbicidal/antifungal activity?
Answer:
Leverage established assays for related compounds:
- In Vitro Screening :
- SAR Studies : Compare with analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to correlate substituent effects with bioactivity .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
Adopt protocols from environmental fate studies (e.g., ):
- Forced Degradation :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC .
- Thermal Stability : Heat at 60–100°C in sealed ampoules; track decomposition products with LC-MS .
- Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/VIS chambers .
Advanced: How to address contradictions in spectroscopic vs. computational data?
Answer:
Systematic validation is key:
- Benchmarking : Compare experimental NMR shifts with computed (GIAO-DFT) values to identify outliers .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., methyl groups) .
- Error Analysis : Re-evaluate crystallographic data (e.g., thermal displacement parameters in ) to rule out experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
